molecular formula C7H5NO B1199462 1,2-Benzisoxazole CAS No. 271-95-4

1,2-Benzisoxazole

Número de catálogo: B1199462
Número CAS: 271-95-4
Peso molecular: 119.12 g/mol
Clave InChI: KTZQTRPPVKQPFO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,2-Benzisoxazole is an aromatic organic compound with the molecular formula C₇H₅NO. It features a benzene ring fused to an isoxazole ring, forming a heterocyclic structure. This compound is notable for its stability due to its aromaticity, although it is only weakly basic. While this compound itself does not have common applications, its derivatives are widely used in pharmaceuticals, including antipsychotic drugs such as risperidone and paliperidone, and the anticonvulsant zonisamide .

Métodos De Preparación

1,2-Benzisoxazole can be synthesized through various methods. One common synthetic route involves the base-catalyzed reaction of salicylaldehyde with hydroxylamine-O-sulfonic acid at room temperature . Another method includes the oxidative cyclization of o-acylphenol oximes using lead (IV) acetate or sodium hypochlorite . These methods are efficient and provide good yields of the desired product.

In industrial settings, the synthesis of this compound derivatives often involves similar routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield. The choice of reagents and catalysts can vary depending on the specific derivative being produced and the desired properties of the final product.

Análisis De Reacciones Químicas

1,2-Benzisoxazole undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically results in nitro-substituted benzisoxazoles, while oxidation yields benzisoxazole 2-oxides.

Aplicaciones Científicas De Investigación

Pharmacological Applications

  • Central Nervous System Disorders
    • Zonisamide : A notable derivative of 1,2-benzisoxazole, zonisamide is used in the treatment of epilepsy and Parkinson's disease. It acts as an anticonvulsant by modulating sodium channels and inhibiting carbonic anhydrase . Clinical studies have demonstrated significant efficacy in reducing seizure frequency among patients with refractory epilepsy .
    • Atypical Antipsychotics : Other derivatives like risperidone and paliperidone are utilized in treating schizophrenia and mood disorders. These compounds exhibit high affinity for dopamine and serotonin receptors, contributing to their antipsychotic effects .
  • Antimicrobial Activity
    • Recent studies have identified this compound derivatives with potent antibacterial properties against multi-drug resistant strains such as Acinetobacter baumannii. One study reported minimum inhibitory concentrations as low as 6.25 μg/ml, highlighting its potential as a new chemotype for antibiotic development .
  • Anticancer Properties
    • The benzisoxazole scaffold has been explored for its anticancer activities. Various derivatives have shown promise in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest. For instance, certain benzisoxazole analogs have demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells .

Comprehensive Data Table

Application AreaCompound NameMechanism of ActionClinical Use
Central Nervous SystemZonisamideSodium channel modulation; carbonic anhydrase inhibitionEpilepsy, Parkinson's disease
RisperidoneDopamine and serotonin receptor antagonismSchizophrenia, mood disorders
AntimicrobialThis compoundDisruption of bacterial cell wall synthesisTreatment of infections
AnticancerVarious derivativesInduction of apoptosis; cell cycle arrestCancer treatment

Case Studies

  • Zonisamide in Epilepsy Management : A pilot study involving ten adults with medically refractory partial seizures found that zonisamide significantly reduced seizure frequency in most participants. The study reported that one patient achieved complete seizure control while others experienced substantial reductions in seizure severity .
  • Antibacterial Activity Against Acinetobacter baumannii : A recent investigation into the antibacterial properties of this compound demonstrated its effectiveness against clinical strains of Acinetobacter baumannii. The study revealed that structural analogs could be optimized for enhanced activity, paving the way for new antibiotic therapies .
  • Anticancer Activity Evaluation : In vitro studies on various benzisoxazole derivatives showed significant cytotoxic effects on multiple cancer cell lines. For example, specific compounds were noted to induce apoptosis in breast cancer cells while exhibiting minimal toxicity to normal cells, suggesting a favorable therapeutic index .

Mecanismo De Acción

Comparación Con Compuestos Similares

1,2-Benzisoxazole is similar to other heterocyclic compounds such as benzoxazole and anthranil. These compounds share a fused benzene ring structure but differ in the heteroatoms present in the ring:

The unique combination of nitrogen and oxygen in the isoxazole ring of this compound imparts distinct chemical properties and reactivity, making it valuable in various applications.

Actividad Biológica

1,2-Benzisoxazole is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, highlighting its antibacterial, anti-inflammatory, anticonvulsant, and anticancer properties. The synthesis of various derivatives and their corresponding biological effects are also discussed.

Overview of Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

  • Antibacterial Activity : this compound has shown potent antibacterial effects against various pathogens, particularly multi-drug resistant strains of Acinetobacter baumannii with minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL . The mechanism of action is believed to involve the inhibition of specific metabolic pathways in bacteria.
  • Anti-inflammatory Effects : Certain derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for treating inflammatory diseases .
  • Anticonvulsant Activity : Research indicates that some this compound derivatives possess anticonvulsant properties, with specific substitutions enhancing their activity .
  • Anticancer Properties : Compounds within this class have been investigated for their potential anticancer effects, showing promise in inhibiting tumor growth .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. A few notable findings include:

  • Substituents on the Phenyl Ring : Compounds bearing activating groups such as methyl or methoxy exhibited enhanced antibacterial and antioxidant activities. For instance, a derivative with a methoxy group displayed an MIC of 3.25 μg/mL against E. coli .
  • Halogen Substitution : The introduction of halogen atoms at specific positions on the benzisoxazole ring has been shown to increase both activity and neurotoxicity .

Case Study 1: Antibacterial Efficacy Against A. baumannii

A study identified a naturally occurring this compound produced by Bradyrhizobium denitrificans, which demonstrated significant antibacterial activity against clinical strains of A. baumannii. The compound's effectiveness was linked to its ability to target bacterial metabolic processes involving 4-hydroxybenzoate .

CompoundMIC (μg/mL)Target Pathogen
3,6-Dihydroxy-1,2-benzisoxazole6.25Acinetobacter baumannii
ZonisamideVariesEpilepsy-related strains

Case Study 2: Anticonvulsant Activity

Research on 3-substituted this compound derivatives revealed marked anticonvulsant activity in mice. The most promising compound was identified as 3-(sulfamoylmethyl)-1,2-benzisoxazole, showing a favorable ratio of neurotoxicity to efficacy .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving salicylaldoximes. Recent studies have focused on creating novel derivatives that enhance biological activity while reducing toxicity.

Q & A

Basic Research Questions

Synthesis and Characterization of 1,2-Benzisoxazole Q: What are the key synthetic routes and characterization methods for this compound? A: this compound (C₇H₅NO) is synthesized via hydroxylamine-mediated cyclization of o-hydroxybenzaldehyde derivatives. Key characterization includes IR spectroscopy (C-O and N-O stretching at ~1,250–1,050 cm⁻¹) and mass spectrometry (electron ionization showing molecular ion peak at m/z 119.12) . Thermodynamic data, such as ΔrH° = -112 ± 8.4 kJ/mol for hydrolysis in water/ethanol, should be validated using calorimetry .

Thermodynamic Stability in Hydrolysis Reactions Q: How do reaction conditions influence the thermodynamic stability of this compound during hydrolysis? A: Hydrolysis in water/ethanol under standard conditions yields a reaction enthalpy (ΔrH°) of -112 ± 8.4 kJ/mol. Stability is solvent-dependent: polar solvents favor ring-opening to 2-cyanophenol, while non-polar media promote isomerization to 1,3-benzoxazole .

Structural Analysis via X-ray Crystallography Q: What crystallographic parameters are critical for resolving this compound derivatives? A: Key parameters include bond angles (e.g., C10–C9–C3 = 113.4°) and planarity deviations (<0.023 Å in the benzisoxazole ring). Van der Waals interactions dominate crystal packing, with substituents (e.g., chloro(phenyl)methyl) oriented perpendicular to the heterocyclic plane .

Advanced Research Questions

Photochemical Isomerization Mechanisms Q: How can solvent polarity be leveraged to control photochemical isomerization pathways? A: UV irradiation in polar solvents (e.g., ethanol) induces this compound → 1,3-benzoxazole via π→π* excitation. In non-polar solvents (e.g., hexane), n→π* transitions favor ring-opening to 2-cyanophenol. Low-temperature matrix isolation (Ar, 77 K) confirms intermediates like 2-isocyanophenol .

Structure-Activity Relationships (SAR) in CNS Therapeutics Q: What structural modifications enhance this compound derivatives' binding to CNS targets? A: Substituents at C3 (e.g., sulfonamide in zonisamide) improve anticonvulsant activity by blocking voltage-gated sodium channels. Computational docking (Schrödinger Maestro) on nicotinic acetylcholine receptors (PDB: 2KSR) reveals hydrophobic interactions at the active site .

Catalytic Applications in Asymmetric Synthesis Q: How does copper catalysis enable enantioselective aminoboration of styrenes with this compound? A: Cu(I) catalysts mediate β-boration of styrenes using this compound as a nitrogen source, yielding chiral β-borylamines. The reaction proceeds via a four-membered transition state, with enantiomeric excess (>90%) achieved using chiral phosphine ligands .

In Silico Design of Bioactive Derivatives Q: What computational strategies optimize this compound derivatives for drug-likeness? A: Use Molinspiration for molecular descriptors (e.g., logP < 5, H-bond donors ≤5) and PASS software to predict bioactivity. Derivatives violating Lipinski’s Rule of 5 are excluded. Docking on COX-2 (PDB: 6COX) identifies anti-inflammatory candidates .

MAO Inhibition Mechanisms Q: How do this compound derivatives inhibit monoamine oxidase (MAO)? A: Zonisamide competitively inhibits MAO-B (Ki = 3.1 μM) by binding reversibly to the substrate cavity. X-ray crystallography shows Ile-199 in an "open" conformation, analogous to safinamide .

Q. Methodological Considerations

Handling Stability and Reactivity Q: What precautions are necessary for handling this compound in synthetic workflows? A: Avoid prolonged UV exposure to prevent isomerization. Store under inert gas (N₂/Ar) at ≤4°C. Hydrolysis studies require anhydrous ethanol to minimize side reactions .

Validating Spectroscopic Data Q: How to resolve discrepancies in IR and mass spectral data across studies? A: Cross-reference with NIST databases (e.g., EPA-IR vapor-phase spectra) and replicate experimental conditions (e.g., solvent, concentration). For MS, use high-resolution instruments (Q-TOF) to confirm fragmentation patterns .

Q. Emerging Research Directions

Polypharmacology of Privileged Scaffolds Q: Why is this compound considered a "privileged structure" in CNS drug discovery? A: Its versatility enables targeting diverse pathways (e.g., sodium channels, MAO, dopamine D₂ receptors). Derivatives like risperidone and iloperidone exhibit polypharmacology via minor structural tweaks .

Eco-Friendly Synthesis Techniques Q: Can microwave-assisted synthesis improve yields of this compound derivatives? A: Yes. Microwave irradiation reduces reaction times (e.g., 30 min vs. 12 h) and enhances regioselectivity in cyclization steps. This method is scalable for antipsychotic precursors like 3-(piperidin-4-yl)-1,2-benzisoxazole .

Propiedades

IUPAC Name

1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO/c1-2-4-7-6(3-1)5-8-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZQTRPPVKQPFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20181567
Record name Benz(d)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271-95-4
Record name 1,2-Benzisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=271-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Indoxazene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000271954
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benz(d)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20181567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benz[d]isoxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name INDOXAZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D879RKM5NQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

The benzisoxazole-, benzisoxazole-, and benzothiazolecarboxylic acids were prepared using similar strategies outlined for the indazole acids. For example, ethyl 6-bromobenzisoxazole-3-carboxylate was prepared from 2,5-dibromonitrobenzene by reaction with diethyl malonate, saponification and decarboxylation, and reaction with isoamylnitrite. Ethyl benzisoxazole-3-carboxylate was obtained by hydrogenolysis of the 6-bromo derivative. 4-Benzothiazolecarboxylic acid was prepared from 2-amino-4-chloro-benzothiazole by reaction with isoamyl nitrite followed by metal-halogen exchange and trapping with carbon dioxide. 5-Benzothiazolecarboxylic acid was prepared from 4-chloro-3-nitrobenzoic acid by reaction with Na2S and sodium hydroxide followed by reduction with zinc in formic acid. 3-Benzisothiazolecarboxylic acid was prepared from thiophenol by reaction with oxalyl chloride and aluminum chloride followed by treatment with hydroxylamine, hydrogen peroxide, and sodium hydroxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods II

Procedure details

Into a 1 L 3-necked round bottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of (E)-2-hydroxybenzaldehyde oxime (3 g, 21.90 mmol) in tetrahydrofuran (300 mL). To the mixture was added PPh3 (6.024 g, 22.99 mmol), while cooling to a temperature of 4° C. This was followed by the addition of a solution of DEAD (4 g, 22.99 mmol) in tetrahydrofuran (150 mL), while cooling to a temperature of 4° C. over a time period of 4 hours. The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 4° C. in a bath of H2O/ice. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:2). The mixture was concentrated by evaporation under vacuum using a rotary evaporator. The residue was purified by eluting through a column with a 1:100 ethyl acetate/petroleum ether solvent system. This resulted in 1.8 g (66%) of benzo[d]isoxazole as yellow oil.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
6.024 g
Type
reactant
Reaction Step Two
Name
DEAD
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
[Compound]
Name
H2O ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods III

Procedure details

A stirred mixture of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (10.0 g, 45 mmol), K2CO3 (10.0 g), 3-bromo-1-propanol (7.3 g, 46 mmol) and acetonitrile (200 ml) was refluxed for 3 hours. The reaction was poured into H2O and 7.1 g of a beige solid was collected. The filtrate was extracted with dichloromethane, and after concentration an additional 6.7 g of crude solid was harvested. The solids were combined and triturated with refluxing ethyl acetate to afford 8.0 g of 6-fluoro-3-1-(3-hydroxypropyl)-4-piperidinyl]-1,2-benzisoxazole as an off-white solid. A sample (4.0 g) was recrystallized from ethanol-water (with charcoal treatment) to yield 2.4 g (40%) of the alcohol as a white solid, m.p.=140-142° C.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
[Compound]
Name
beige solid
Quantity
7.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 100 L cylindrical vessel with heating coils were charged EtOAc (20 L) and TsOH/H2O (2.304 kg, 12.11 mol), and the mixture was heated to 35-45° C. to dissolve. The acid solution was fed into the isoxazole batch with further distilling, maintaining a constant volume of 25 L. An additional 20 L of EtOAc was distilled to azeotropically dry the mixture. A slurry began to form, and it continued to thicken on addition and concentration. The final KF was 400 ppm water. The batch was heated to 60° C. and allowed to slowly cool to ambient temperature overnight.
Name
Quantity
20 L
Type
reactant
Reaction Step One
Quantity
2.304 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods V

Procedure details

FIG. 17B shows the synthesis of the simplified benzophenone subunit. Compound 18 in FIG. 17B was conveniently prepared from commercial available 3-fluoro-4-methoxyacetophenone through Baeyer-Villiger oxidation followed by deacetation and subsequent protection with MOM group. MOM-directed ortholithiation followed by aryllithium addition to commercially available aldehyde 19 provided barbinol 20 in moderate yield. Similarly, Oxidation of barbinol 20 with active manganese dioxide gave the crucial intermediate 21. Unmasking the carboxyl group of 21 with NaOH afforded acid 22. To introduce the desired side chain R, 21 was first treated with HCl to remove MOM group and introduction of R followed by the treatment of NaOH gave the desired benzophenone acid 24. Benzisoxazole acid 25 was prepared from benzophenone 23 by a three-step sequence in which oxime formation was accomplished with hydroxyl-amine in ethanol and dehydration with diethylazodicarboxylate and triphenyl phosphine followed by hydrolysis of the methyl ester furnished the final product 25. See FIG. 17B.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
diethylazodicarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.